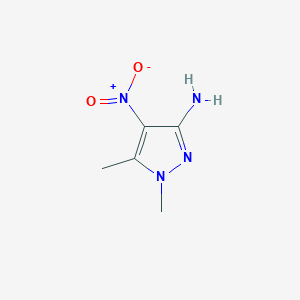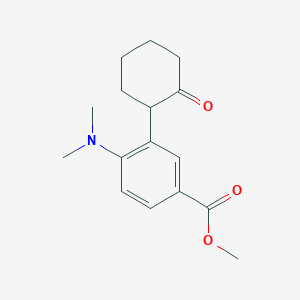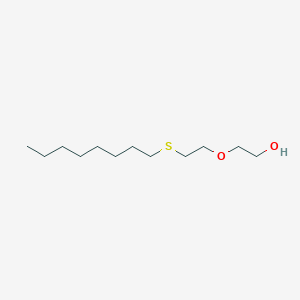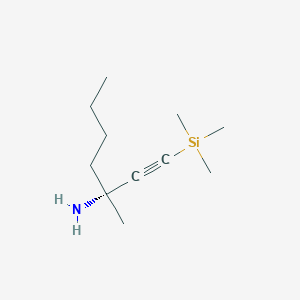
(Triphenylplumbyl)triphenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Triphenylplumbyl)triphenylstannane is an organometallic compound that features both lead (plumbyl) and tin (stannane) atoms bonded to phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylplumbyl)triphenylstannane typically involves the reaction of triphenylplumbyl lithium with triphenylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Triphenylplumbyl)triphenylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out in organic solvents such as toluene or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylplumbyl oxide and triphenylstannyl oxide, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Triphenylplumbyl)triphenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-metal bonds.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, where it is used to model biological systems involving metal atoms.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug design and development.
Wirkmechanismus
The mechanism by which (Triphenylplumbyl)triphenylstannane exerts its effects involves the interaction of its metal centers with various molecular targets. The phenyl groups provide stability and facilitate the compound’s reactivity. The lead and tin atoms can participate in coordination chemistry, forming complexes with other molecules and influencing reaction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylstannane: Contains tin bonded to three phenyl groups.
Triphenylplumbyl chloride: Contains lead bonded to three phenyl groups and a chloride atom.
Triphenylsilane: Contains silicon bonded to three phenyl groups.
Uniqueness
(Triphenylplumbyl)triphenylstannane is unique due to the presence of both lead and tin atoms in the same molecule, which imparts distinct chemical properties and reactivity compared to compounds containing only one type of metal atom. This dual-metal characteristic makes it a valuable compound for studying metal-metal interactions and developing new materials .
Eigenschaften
CAS-Nummer |
87709-55-5 |
|---|---|
Molekularformel |
C36H30PbSn |
Molekulargewicht |
788 g/mol |
InChI |
InChI=1S/6C6H5.Pb.Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;; |
InChI-Schlüssel |
ZXNWUKCDQOXRIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)


![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)




![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)
